N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-N'-[2-(methylsulfanyl)phenyl]ethanediamide
Description
Properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-N'-(2-methylsulfanylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S2/c1-24-14-6-3-2-5-13(14)20-17(22)16(21)19-11-18(23,12-8-9-12)15-7-4-10-25-15/h2-7,10,12,23H,8-9,11H2,1H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNTRWMCVKIPQJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C(=O)NCC(C2CC2)(C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-N’-[2-(methylsulfanyl)phenyl]ethanediamide typically involves multiple steps, including the formation of the cyclopropyl and thiophene rings, followed by the introduction of the ethanediamide moiety. Common synthetic routes may involve:
Cyclopropyl Formation: This can be achieved through cyclopropanation reactions using reagents like diazomethane or Simmons-Smith reagents.
Thiophene Ring Synthesis: Thiophene rings can be synthesized via the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfur sources like phosphorus pentasulfide (P4S10).
Amide Bond Formation: The final step involves coupling the cyclopropyl-thiophene intermediate with the phenyl-ethanediamide using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and the use of automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-N’-[2-(methylsulfanyl)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The amide groups can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring with the methylsulfanyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: m-CPBA, H2O2
Reduction: LiAlH4, NaBH4
Substitution: HNO3 (for nitration), Br2 (for bromination)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitro derivatives, halogenated derivatives
Scientific Research Applications
N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-N’-[2-(methylsulfanyl)phenyl]ethanediamide has several scientific research applications:
Medicinal Chemistry: Due to its unique structure, this compound can be explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory or anticancer agents.
Materials Science: The thiophene ring makes it a candidate for use in organic semiconductors and conductive polymers.
Biological Studies: It can be used as a probe to study biological pathways involving thiophene derivatives and their interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-N’-[2-(methylsulfanyl)phenyl]ethanediamide would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The thiophene ring could engage in π-π interactions with aromatic residues in proteins, while the cyclopropyl group may provide steric hindrance, affecting binding affinity and specificity .
Comparison with Similar Compounds
Key Observations :
- Cyclopropyl vs.
- Thiophene vs. Phenyl Systems : The thiophene ring in the target compound offers distinct electronic properties (e.g., lower aromaticity, higher polarizability) compared to phenyl groups in analogues like , which could influence charge transfer in materials or receptor interactions .
- Methylsulfanyl (-SMe) vs. Thiol (-SH) : The methylsulfanyl group in the target compound provides moderate lipophilicity and oxidative stability, contrasting with the reactive thiol group in , which may necessitate protective strategies in synthesis .
Biological Activity
N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-N'-[2-(methylsulfanyl)phenyl]ethanediamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity, mechanisms of action, and relevant research findings associated with this compound.
- Chemical Formula : C18H21NO4S
- Molecular Weight : 347.43 g/mol
- IUPAC Name : N-[(2S)-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-2,6-dimethoxybenzamide
- SMILES : COc1cccc(OC)c1C(=O)NCC(O)(C2CC2)c3cccs3
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its potential as an antimicrobial agent and its effects on specific molecular targets.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on thiobenzanilides have shown that structural modifications can enhance their effectiveness against bacterial strains. The introduction of hydroxy groups in the thioacyl moiety has been linked to improved biological effects, suggesting that this compound may also possess similar properties due to its unique structure .
The mechanism of action for this compound involves interaction with specific biological targets. It is hypothesized that the thiophene ring and cyclopropyl group contribute to the compound's binding affinity and selectivity towards certain enzymes or receptors. These interactions can lead to inhibition of bacterial growth or modulation of cellular pathways, making it a potential candidate for further drug development.
Case Studies
Several case studies have been conducted to evaluate the efficacy of similar compounds:
- Study on Thiobenzanilides :
-
Evaluation of Structural Analogues :
- Objective : To investigate the biological activity of structurally related compounds.
- Findings : Structural modifications significantly influenced biological activity, with certain configurations yielding higher potency against specific pathogens.
Data Table: Biological Activity Comparison
| Compound Name | Structure Features | Antimicrobial Activity | Mechanism |
|---|---|---|---|
| This compound | Cyclopropyl, Hydroxy, Thiophene | Potentially active | Enzyme inhibition |
| 2-Hydroxythiobenzanilide | Hydroxy group | Moderate activity | Disruption of cell wall synthesis |
| 3-Hydroxythiobenzanilide | Additional Hydroxy group | Enhanced activity | Targeting protein synthesis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
